REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[C:9]([Cl:10])=[CH:8][N:7]([CH:11]([F:13])[F:12])[N:6]=1)=[O:4].[OH-].[Li+].O.CO>O1CCCC1>[Cl:10][C:9]1[C:5]([C:3]([OH:4])=[O:2])=[N:6][N:7]([CH:11]([F:12])[F:13])[CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
540 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NN(C=C1Cl)C(F)F
|
Name
|
|
Quantity
|
135 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvents were evaporated at reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in water (10 ml)
|
Type
|
EXTRACTION
|
Details
|
Extraction with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying of the organic layer over sodium sulphate, and evaporation at reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NN(C1)C(F)F)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 555 mg | |
YIELD: CALCULATEDPERCENTYIELD | 108.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |